molecular formula C20H28N6 B2981902 4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclobutylpyrimidine CAS No. 2380142-19-6

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclobutylpyrimidine

Cat. No.: B2981902
CAS No.: 2380142-19-6
M. Wt: 352.486
InChI Key: KQNLLXXLXYRHAD-UHFFFAOYSA-N
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Description

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is a complex organic compound that features a piperazine ring substituted with a tert-butylpyrimidine group and a cyclobutylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the tert-butylpyrimidine and cyclobutylpyrimidine groups. Common reagents used in these reactions include tert-butylamine, pyrimidine derivatives, and cyclobutyl halides. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclobutylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its potential anti-tubercular properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is unique due to its specific substitution pattern and the presence of both tert-butylpyrimidine and cyclobutylpyrimidine groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6/c1-20(2,3)17-12-19(24-14-22-17)26-9-7-25(8-10-26)18-11-16(21-13-23-18)15-5-4-6-15/h11-15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNLLXXLXYRHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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